molecular formula C42H52S2 B14885100 S-DNTT-10 [for organic electronics]

S-DNTT-10 [for organic electronics]

Cat. No.: B14885100
M. Wt: 621.0 g/mol
InChI Key: AGHKOJFZLRNNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-DNTT-10 involves the formation of the S-shaped fused ring structure through a series of organic reactionsThe reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive intermediates .

Industrial Production Methods

Industrial production of S-DNTT-10 involves scaling up the synthetic routes to produce the compound in larger quantities. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

S-DNTT-10 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcome .

Major Products

The major products formed from these reactions include various derivatives of S-DNTT-10 with modified electronic properties. These derivatives can be used to fine-tune the performance of organic electronic devices .

Mechanism of Action

The mechanism by which S-DNTT-10 exerts its effects is primarily through its ability to facilitate charge transport in organic electronic devices. The S-shaped fused ring structure allows for efficient π-π stacking, which enhances charge carrier mobility. The decyl groups at the 3 and 10 positions improve solubility and processability, making it suitable for various fabrication techniques .

Comparison with Similar Compounds

Properties

Molecular Formula

C42H52S2

Molecular Weight

621.0 g/mol

IUPAC Name

6,18-didecyl-12,24-dithiahexacyclo[11.11.0.02,11.03,8.014,23.015,20]tetracosa-1(13),2(11),3(8),4,6,9,14(23),15(20),16,18,21-undecaene

InChI

InChI=1S/C42H52S2/c1-3-5-7-9-11-13-15-17-19-31-21-25-35-33(29-31)23-27-37-39(35)41-42(43-37)40-36-26-22-32(30-34(36)24-28-38(40)44-41)20-18-16-14-12-10-8-6-4-2/h21-30H,3-20H2,1-2H3

InChI Key

AGHKOJFZLRNNRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC2=C(C=C1)C3=C(C=C2)SC4=C3SC5=C4C6=C(C=C5)C=C(C=C6)CCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.